Potassium dibenzyl phosphate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ácido 2-fenilbutanoico se puede sintetizar a través de varios métodos. Una ruta sintética común implica la alquilación de iones enolato. Este método típicamente involucra la reacción del ácido butírico con un grupo fenilo en la posición 2 bajo condiciones específicas . Otro método implica el uso del ácido bencenoacético, que luego se somete a varias reacciones químicas para producir ácido 2-fenilbutanoico .

Métodos de Producción Industrial

La producción industrial de ácido 2-fenilbutanoico a menudo implica síntesis química a gran escala utilizando métodos similares a los descritos anteriormente. El proceso se optimiza para mayores rendimientos y pureza, asegurando que el compuesto cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 2-fenilbutanoico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución . Las condiciones para estas reacciones varían dependiendo del producto deseado y la reacción específica que se esté llevando a cabo .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación del ácido 2-fenilbutanoico puede producir ácido fenilacético, mientras que la reducción puede producir derivados del ácido butírico .

Aplicaciones Científicas De Investigación

Key Applications

-

Flame Retardant

- KDBP is utilized as a flame retardant in polymer formulations. Its ability to reduce flammability makes it valuable in manufacturing materials that require enhanced fire resistance.

-

Plasticizer

- In the plastics industry, KDBP serves as a plasticizer, improving the flexibility and durability of plastic products. This application is crucial for materials used in construction, automotive, and consumer goods.

-

Lubricant Additive

- KDBP functions as a lubricant additive, enhancing the performance of lubricants used in machinery and automotive applications. Its presence can reduce friction and wear, extending the lifespan of mechanical components.

-

Pharmaceuticals

- In pharmaceutical formulations, KDBP is explored for its potential as a drug delivery agent. Its ability to modify the release profile of active pharmaceutical ingredients (APIs) can improve therapeutic efficacy.

-

Agricultural Chemicals

- KDBP is investigated for use in agricultural formulations, acting as a surfactant or emulsifier to enhance the effectiveness of pesticides and herbicides.

Data Table: Applications of Potassium Dibenzyl Phosphate

| Application | Description | Industry Sector |

|---|---|---|

| Flame Retardant | Reduces flammability in polymer materials | Plastics |

| Plasticizer | Enhances flexibility and durability of plastics | Manufacturing |

| Lubricant Additive | Reduces friction and wear in mechanical systems | Automotive, Machinery |

| Pharmaceuticals | Modifies drug release profiles | Healthcare |

| Agricultural Chemicals | Acts as a surfactant or emulsifier | Agriculture |

Case Study 1: Flame Retardant Efficacy

A study conducted on the use of KDBP in polyurethane foam demonstrated significant improvements in fire resistance compared to untreated samples. The incorporation of KDBP reduced peak heat release rates by 30%, showcasing its effectiveness as a flame retardant .

Case Study 2: Plasticizer Performance

Research on KDBP as a plasticizer revealed that its addition to polyvinyl chloride (PVC) improved flexibility without compromising mechanical strength. The modified PVC exhibited enhanced performance under thermal stress, making it suitable for outdoor applications .

Case Study 3: Lubrication Properties

In automotive applications, KDBP was tested as an additive in engine oils. Results indicated that KDBP reduced wear rates by up to 25% compared to standard formulations, highlighting its potential to enhance lubricant performance .

Mecanismo De Acción

El mecanismo de acción del ácido 2-fenilbutanoico implica su papel como metabolito xenobiótico humano. Se metaboliza en el cuerpo para producir fenilacetato, que luego se combina con glutamina para formar fenilacetilglutamina . Este compuesto está involucrado en varias vías metabólicas y ejerce sus efectos a través de interacciones con objetivos moleculares y vías específicas .

Comparación Con Compuestos Similares

Compuestos Similares

Algunos compuestos similares al ácido 2-fenilbutanoico incluyen:

Ácido butírico: Un ácido carboxílico simple con una cadena de cuatro carbonos.

Ácido fenilacético: Un compuesto con un grupo fenilo unido a una parte de ácido acético.

Ácido bencenoacético: Un compuesto con un anillo de benceno unido a una parte de ácido acético.

Singularidad

El ácido 2-fenilbutanoico es único debido a su estructura específica, que incluye un grupo fenilo en la posición 2 de la cadena del ácido butírico. Esta característica estructural le confiere propiedades químicas y biológicas distintas en comparación con otros compuestos similares .

Actividad Biológica

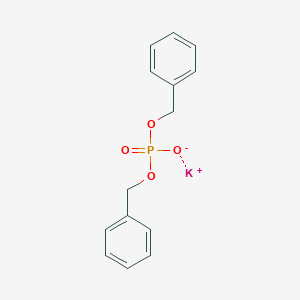

Potassium dibenzyl phosphate (KDBP), with the molecular formula C14H14KO4P and a molecular weight of 316.33 g/mol, is a phosphoric acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of KDBP, highlighting its synthesis, biological effects, and potential applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 78543-37-0

- Molecular Formula : C14H14KO4P

- Molecular Weight : 316.33 g/mol

- SMILES : C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[K+]

KDBP is characterized by its dibenzyl phosphate moiety, which contributes to its unique biological properties.

Synthesis of this compound

The synthesis of KDBP typically involves the reaction of dibenzyl phosphate with potassium salts. This can be achieved through various methods, including solvent-free processes that enhance yield and reduce environmental impact. For instance, a recent study demonstrated the efficient synthesis of phosphonates via multicomponent reactions, which could potentially include KDBP as a product or intermediate .

Cytotoxicity

Research indicates that KDBP exhibits moderate cytotoxic effects against various cancer cell lines. For example, derivatives of dibenzyl phosphonates have shown promising in vitro activity against human promyelocytic leukemia (HL-60) and mouse fibroblast (NIH/3T3) cells. The IC50 values for these compounds suggest a potential for further development as anticancer agents .

Antibacterial Activity

KDBP has also been evaluated for its antibacterial properties. Studies have shown that certain phosphonate derivatives can inhibit the growth of Gram-positive bacteria, suggesting that KDBP may possess similar antimicrobial effects. The exact mechanisms remain to be fully elucidated, but the presence of the phosphate group is believed to play a significant role in its biological activity .

Antioxidant Properties

In addition to its cytotoxic and antibacterial activities, KDBP has been reported to exhibit antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases, where antioxidants are crucial for mitigating cellular damage .

Case Studies and Research Findings

A systematic review of literature reveals several key findings regarding the biological activity of KDBP:

Applications

Given its diverse biological activities, KDBP presents potential applications in:

- Pharmaceuticals : As a lead compound for developing new anticancer drugs.

- Antimicrobial Agents : In formulations targeting bacterial infections.

- Cosmetics : Due to its antioxidant properties, it may be used in skincare products.

Propiedades

IUPAC Name |

potassium;dibenzyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P.K/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTPUPNRZRSDDM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14KO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801335799 | |

| Record name | Phosphoric acid bis(phenylmethyl) ester potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801335799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78543-37-0 | |

| Record name | Potassium dibenzyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078543370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid bis(phenylmethyl) ester potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801335799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dibenzyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM DIBENZYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F2JS4V7CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.